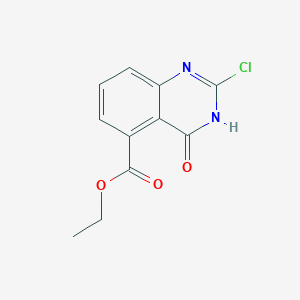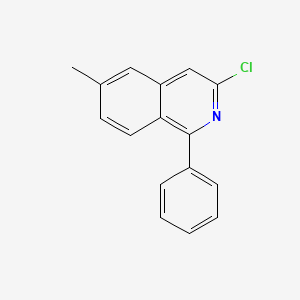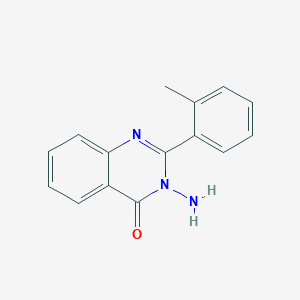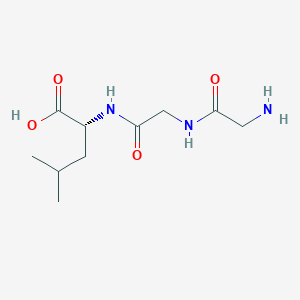
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position of the indole ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde typically involves the bromination of 6-methoxyindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The bromination reaction is usually carried out at room temperature. The resulting 4-bromo-6-methoxyindole is then subjected to a Vilsmeier-Haack reaction using DMF and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: 4-Bromo-6-methoxy-1H-indole-3-carboxylic acid.
Reduction: 4-Bromo-6-methoxy-1H-indole-3-methanol.
Substitution: 4-Azido-6-methoxy-1H-indole-3-carbaldehyde (when using NaN3).
科学的研究の応用
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Medicine: Research on this compound contributes to the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is largely dependent on its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The indole ring can interact with various receptors, influencing signaling pathways and cellular responses. Specific molecular targets and pathways involved include the inhibition of protein kinases and modulation of neurotransmitter receptors .
類似化合物との比較
Similar Compounds
4-Bromo-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 4-position, which may influence its chemical properties and applications.
4-Methoxy-1H-indole-3-carbaldehyde: Lacks the bromine atom at the 4-position, potentially altering its reactivity in substitution reactions.
Uniqueness
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and methoxy substituents, which provide a combination of electronic and steric effects that can be exploited in various synthetic and biological applications. This dual functionality enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .
特性
IUPAC Name |
4-bromo-6-methoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-8(11)10-6(5-13)4-12-9(10)3-7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMFBJYRKEHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=CN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)


![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)



![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
